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molecular formula C4NiO4 B1200576 Nickel tetracarbonyl CAS No. 13463-39-3

Nickel tetracarbonyl

Cat. No. B1200576
M. Wt: 170.73 g/mol
InChI Key: AWDHUGLHGCVIEG-UHFFFAOYSA-N
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Patent
US07198770B2

Procedure details

300.1 g of a nickel carbonate/nickel chloride mixture (10:1 w/w) was placed into an extraction reactor and treated with hydrogen (2 L/min) at 450° C. for 6 hours. Subsequently, the hydrogen was replaced with argon, the reactor cooled to 40° C. and the argon replaced with carbon monoxide at a gas temperature of 80° C., and flow rate of 4 L/min. whereby nickel carbonyl was formed, collected and subsequently decomposed to Ni and CO to provide (103 g; 70%) yield of nickel extraction yield in 6 hr.
Name
nickel carbonate nickel chloride
Quantity
300.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nickel carbonyl

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-:2].[Ni+2].[Ni:6](Cl)Cl.[H][H].[C]=O>>[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[C-:1]#[O+:2].[Ni:6] |f:0.1.2,5.6.7.8.9,^3:10|

Inputs

Step One
Name
nickel carbonate nickel chloride
Quantity
300.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ni+2].[Ni](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
nickel carbonyl
Type
product
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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